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molecular formula C7H4ClFO2 B126250 2-Chloro-4-fluorobenzoic acid CAS No. 2252-51-9

2-Chloro-4-fluorobenzoic acid

Cat. No. B126250
M. Wt: 174.55 g/mol
InChI Key: GRPWQLDSGNZEQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05481032

Procedure details

2.1 g (20 mmol) of acetic anhydride were added dropwise at 0° C. to a mixture of 2.0 g (8 mmol) of 2-chloro-4-fluoro-4'-methylbenzophenone, 9.9 g (0.07 mol) of disodium hydrogenphosphate and 3.8 g (40 mmol) of urea/hydrogen peroxide adduct in 50 ml of dichloromethane. The resulting mixture was then allowed to warmup to room temperature. After 12 h at 20° C., it was neutralized with sodium hydrogencarbonate solution and the aqueous phase was subsequently extracted with dichloromethane. The solvent was then distilled off from the organic phase under vacuum. 50 g of 70% sulfuric acid were added to the residue (2.5 g, containing ca. 80% of phenyl 2-chloro-4-fluorobenzoate) and the mixture was heated for 6 h at the boiling point. Dilution of the cooled mixture, extraction with methyl tert-butyl ether, drying, removal of the solvent and recrystallization of the crude product from water gives 1.0 g (5.7 mmol, 72%) of 2-chloro-4-fluorobenzoic acid in the form of a colorless powder (m.p. 182°-186° C.).
[Compound]
Name
powder
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Name
2-chloro-4-fluoro-4'-methylbenzophenone
Quantity
2 g
Type
reactant
Reaction Step Two
Name
disodium hydrogenphosphate
Quantity
9.9 g
Type
reactant
Reaction Step Two
Quantity
3.8 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:4][C:5](=[O:7])[CH3:6])(=O)C.[Cl:8][C:9]1[CH:23]=[C:22]([F:24])[CH:21]=[CH:20]C=1C(C1C=CC(C)=CC=1)=O.P([O-])([O-])(O)=O.[Na+].[Na+].NC(N)=O.OO.C(=O)([O-])O.[Na+]>ClCCl>[Cl:8][C:9]1[CH:23]=[C:22]([F:24])[CH:21]=[CH:20][C:6]=1[C:5]([OH:4])=[O:7] |f:2.3.4,5.6,7.8|

Inputs

Step One
Name
powder
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
2.1 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
2-chloro-4-fluoro-4'-methylbenzophenone
Quantity
2 g
Type
reactant
Smiles
ClC1=C(C(=O)C2=CC=C(C=C2)C)C=CC(=C1)F
Name
disodium hydrogenphosphate
Quantity
9.9 g
Type
reactant
Smiles
P(=O)(O)([O-])[O-].[Na+].[Na+]
Name
Quantity
3.8 g
Type
reactant
Smiles
NC(=O)N.OO
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to warmup to room temperature
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was subsequently extracted with dichloromethane
DISTILLATION
Type
DISTILLATION
Details
The solvent was then distilled off from the organic phase under vacuum
ADDITION
Type
ADDITION
Details
50 g of 70% sulfuric acid were added to the residue (2.5 g, containing ca. 80% of phenyl 2-chloro-4-fluorobenzoate)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated for 6 h at the boiling point
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
Dilution of the cooled mixture, extraction with methyl tert-butyl ether
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
removal of the solvent and recrystallization of the crude product from water

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=CC(=C1)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.7 mmol
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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